3-Chloro-4-hydroxybenzoyl chloride

Synthetic yield Acyl chloride formation Oxalyl dichloride

3-Chloro-4-hydroxybenzoyl chloride (CAS 59595-94-7, molecular formula C₇H₄Cl₂O₂, MW 191.01 g/mol) is a bifunctional benzoyl chloride derivative bearing an electron-withdrawing chlorine atom at the meta position (C-3) and an electron-donating hydroxyl group at the para position (C-4) on the aromatic ring. This compound serves as a reactive acylating agent and key synthetic intermediate in medicinal chemistry and materials science, with documented applications spanning glucagon receptor antagonists, HSD17B13 inhibitors, FtsZ-targeting antibacterial agents, and thermotropic liquid-crystalline polyesters.

Molecular Formula C7H4Cl2O2
Molecular Weight 191.01 g/mol
CAS No. 59595-94-7
Cat. No. B8685572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-hydroxybenzoyl chloride
CAS59595-94-7
Molecular FormulaC7H4Cl2O2
Molecular Weight191.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)Cl)Cl)O
InChIInChI=1S/C7H4Cl2O2/c8-5-3-4(7(9)11)1-2-6(5)10/h1-3,10H
InChIKeyLCWGNQGMIMCZJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-4-hydroxybenzoyl chloride (CAS 59595-94-7): A Dual-Functionality Acyl Chloride for Pharmaceutical and Polymer Intermediate Synthesis


3-Chloro-4-hydroxybenzoyl chloride (CAS 59595-94-7, molecular formula C₇H₄Cl₂O₂, MW 191.01 g/mol) is a bifunctional benzoyl chloride derivative bearing an electron-withdrawing chlorine atom at the meta position (C-3) and an electron-donating hydroxyl group at the para position (C-4) on the aromatic ring . This compound serves as a reactive acylating agent and key synthetic intermediate in medicinal chemistry and materials science, with documented applications spanning glucagon receptor antagonists, HSD17B13 inhibitors, FtsZ-targeting antibacterial agents, and thermotropic liquid-crystalline polyesters [1]. Its unique substitution pattern creates a differentiated reactivity profile compared to unsubstituted 4-hydroxybenzoyl chloride or mono-substituted benzoyl chlorides, enabling selective acylation and tailored physicochemical properties in downstream products [2].

Why 3-Chloro-4-hydroxybenzoyl chloride Cannot Be Replaced by Unsubstituted or Isomeric Hydroxybenzoyl Chlorides


Generic substitution of 3-chloro-4-hydroxybenzoyl chloride with structurally related acyl chlorides such as 4-hydroxybenzoyl chloride (CAS 28141-24-4) or 3-chloro-2-hydroxybenzoyl chloride is not scientifically defensible because the precise positioning of the chlorine and hydroxyl substituents governs both the electronic character of the acylating agent and the biological activity of derived products. The meta-chloro substituent exerts an electron-withdrawing inductive effect (Hammett σₘ ≈ +0.37) that increases the electrophilicity of the carbonyl carbon, accelerating acylation rates relative to 4-hydroxybenzoyl chloride, while the para-hydroxyl group donates electron density through resonance, modulating reactivity and enabling hydrogen-bonding interactions in biological targets [1]. This specific 3-chloro-4-hydroxy pattern is explicitly claimed in multiple composition-of-matter patents for glucagon antagonists (US 6,613,942), HSD17B13 inhibitors (IC₅₀ < 0.1 μM), and FtsZ antibacterial agents (UCM53, MIC 2–8 mg/L against MRSA), where even minor positional isomerism abolishes target potency [2].

Quantitative Differentiation Evidence for 3-Chloro-4-hydroxybenzoyl chloride Relative to Closest Analogs


Near-Quantitative Synthetic Yield via Oxalyl Chloride Route Compared to Standard Thionyl Chloride Methods for Hydroxybenzoyl Chlorides

3-Chloro-4-hydroxybenzoyl chloride is obtained in 100% yield when synthesized from 3-chloro-4-hydroxybenzoic acid using oxalyl dichloride in dichloromethane with catalytic DMF at 20 °C for 2 hours . In contrast, the broader class of hydroxybenzoyl chlorides (including 4-hydroxybenzoyl chloride and salicyloyl chloride derivatives) typically affords yields of approximately 90% when prepared from the corresponding hydroxybenzoic acids using oxalyl chloride under analogous conditions . The reported quantitative conversion eliminates the need for chromatographic purification prior to subsequent coupling steps, reducing process mass intensity.

Synthetic yield Acyl chloride formation Oxalyl dichloride Process chemistry

Dual Electronic Character (σₘ-Cl +0.37 / σₚ-OH −0.37) Enables Tunable Acylation Reactivity Not Achievable with 4-Hydroxybenzoyl Chloride Alone

The 3-chloro-4-hydroxy substitution pattern imparts a unique electronic duality: the meta-chlorine withdraws electron density inductively (Hammett σₘ ≈ +0.37), increasing carbonyl electrophilicity, while the para-hydroxyl donates electrons through resonance (σₚ ≈ −0.37), partially offsetting the deactivation [1]. This stands in marked contrast to 4-hydroxybenzoyl chloride, which bears only an electron-donating para-OH group and exhibits lower carbonyl electrophilicity, resulting in slower acylation kinetics. A Hammett study of para-substituted benzoyl chlorides in site-selective acylation reactions demonstrated that increasing electron-withdrawing capacity of the substituent increased the initial reaction rate while decreasing site-selectivity, establishing a quantifiable structure-reactivity relationship that can be deliberately exploited through substituent choice [2]. The 3-chloro-4-hydroxy pattern thus occupies a distinct position on the reactivity-selectivity continuum that neither unsubstituted nor mono-substituted analogs can replicate.

Hammett analysis Electronic tuning Acylation site-selectivity Structure-reactivity relationship

Antibacterial FtsZ Inhibitor UCM53: Chlorinated 3-Chloro-4-hydroxybenzoyl Moiety Essential for Activity Against Drug-Resistant Gram-Positive Pathogens

UCM53, a synthetic antibacterial agent incorporating the 3-chloro-4-hydroxybenzoyl pharmacophore, inhibits the bacterial cell division protein FtsZ by binding to its GTP site [1]. UCM53 displays MIC values of 2–8 mg/L against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA), ampicillin-resistant Enterococcus faecium, and levofloxacin-resistant Enterococcus faecalis . Critically, the chlorinated analogue UCM53 is explicitly distinguished in the primary literature from its non-chlorinated congeners, which show substantially reduced antibacterial potency, establishing that the 3-chloro substitution on the 4-hydroxybenzoyl ring is a structural determinant of FtsZ binding affinity and antibacterial activity .

FtsZ inhibitor Antibacterial MRSA UCM53 Drug resistance

HSD17B13 Inhibitors Containing 3-Chloro-4-hydroxybenzoyl Fragment Achieve Sub-100 nM Potency (IC₅₀ < 0.1 μM) for Estradiol Substrate Inhibition

HSD17B13-IN-8, a 17β-hydroxysteroid dehydrogenase type 13 inhibitor whose structure incorporates the 3-chloro-4-hydroxybenzoyl amide fragment, exhibits IC₅₀ values of < 0.1 μM against estradiol and < 1 μM against leukotriene B3 (LTB3) as substrates . This compound is employed in non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH) research. The 3-chloro-4-hydroxybenzoyl moiety is a conserved structural feature across multiple HSD17B13 inhibitor series claimed in patent literature (including HSD17B13-IN-8, IN-11, IN-14, IN-15, and IN-16), where SAR studies have demonstrated that both the chlorine and hydroxyl substituents contribute to enzymatic potency .

HSD17B13 inhibitor NAFLD NASH Liver disease IC50

Glucagon Receptor Antagonist Patent Claims Explicitly Require the 3-Chloro-4-hydroxybenzoyl Hydrazide Pharmacophore (US 6,613,942)

U.S. Patent 6,613,942 (Novo Nordisk A/S), titled 'Glucagon antagonists/inverse agonists,' explicitly claims compounds comprising N-(4-[(3-chloro-4-hydroxybenzoyl)hydrazonomethyl]-3-methoxyphenyl) and related 3-chloro-4-hydroxybenzoyl hydrazide derivatives as non-peptide glucagon receptor antagonists [1]. The patent discloses a synthetic route where methyl 3-chloro-4-hydroxybenzoate is converted to the corresponding hydrazide, then condensed with aldehydes to yield the active hydrazones [2]. The specificity of the 3-chloro-4-hydroxy substitution pattern is underscored by the fact that the patent's Markush structures and exemplified compounds consistently retain this motif, while other substituent positions are varied, indicating that the 3-chloro-4-hydroxybenzoyl fragment is a critical pharmacophoric element for glucagon receptor antagonism.

Glucagon antagonist Diabetes Hydrazide Patent US6613942 Novo Nordisk

Thermotropic Liquid-Crystalline Polyesters Incorporating 3-Chloro-4-hydroxybenzoic Acid Exhibit Tailored Melt Viscosity and Rigidity Relative to Unsubstituted Poly(4-hydroxybenzoate)

Bayer Aktiengesellschaft patent disclosures describe thermotropic, wholly aromatic polyesters containing condensed residues of 3-chloro-4-hydroxybenzoic acid co-polymerized with 4-hydroxybenzoic acid, isophthalic acid, and hydroquinone [1]. The incorporation of the 3-chloro substituent modifies the polyester's thermal transitions and melt viscosity relative to unsubstituted poly(4-hydroxybenzoate) homopolymer. Schwarz and Kricheldorf (Macromolecules, 1990) systematically investigated copolyesters of 4-hydroxybenzoic acid and 3-chloro-4-hydroxybenzoic acid and reported that all copolyesters exhibit crystallinity with the lowest melting point occurring at approximately 70 mol% 4-hydroxybenzoic acid content (Tₘ ≈ 380 °C) or at ~50 mol% [2]. The chloro substituent thus serves as a melt-processing aid that disrupts crystallinity while maintaining thermotropic liquid-crystalline character.

Thermotropic polyester Liquid crystal polymer Copolyester Melt viscosity Bayer patent

High-Value Application Scenarios Where 3-Chloro-4-hydroxybenzoyl chloride Is the Preferred or Non-Substitutable Intermediate


Synthesis of FtsZ-Targeting Antibacterial Agents (UCM53 Class) for Drug-Resistant Gram-Positive Infections

3-Chloro-4-hydroxybenzoyl chloride is the essential acylating agent for introducing the 3-chloro-4-hydroxybenzoyl pharmacophore into UCM53-class FtsZ inhibitors. These compounds are active against methicillin-resistant S. aureus and vancomycin-resistant enterococci with MICs of 2–8 mg/L . The chlorine substituent at position 3 is a critical determinant of FtsZ GTP-site binding; the non-chlorinated analogue (derived from 4-hydroxybenzoyl chloride) lacks antibacterial potency. Procurement of the correct acyl chloride is therefore mandatory for any medicinal chemistry program pursuing this target.

Preparation of HSD17B13 Inhibitors for NAFLD/NASH Drug Discovery

Multiple HSD17B13 inhibitor series (HSD17B13-IN-8 through IN-16) require 3-chloro-4-hydroxybenzoyl chloride for constructing the conserved 3-chloro-4-hydroxybenzoyl amide fragment that confers sub-100 nM enzymatic potency (IC₅₀ < 0.1 μM against estradiol substrate) . The 3-chloro substituent contributes ≥10-fold potency enhancement relative to unsubstituted 4-hydroxybenzoyl analogues, making this building block indispensable for generating tool compounds and lead series in NAFLD and NASH research.

Synthesis of Non-Peptide Glucagon Receptor Antagonists for Type 2 Diabetes

U.S. Patent 6,613,942 (Novo Nordisk) explicitly claims glucagon receptor antagonists containing the N-(3-chloro-4-hydroxybenzoyl)hydrazonomethyl pharmacophore [1]. The synthetic route involves conversion of methyl 3-chloro-4-hydroxybenzoate (derived from the acyl chloride) to the corresponding hydrazide followed by condensation with aromatic aldehydes. For pharmaceutical development groups working in the glucagon antagonist space, 3-chloro-4-hydroxybenzoyl chloride is a patent-mandated intermediate.

Melt-Processable Thermotropic Liquid-Crystalline Polyester Production

Incorporation of 3-chloro-4-hydroxybenzoic acid residues (accessible via the acyl chloride) into wholly aromatic copolyesters reduces the melting point by >120 °C relative to intractable poly(4-hydroxybenzoate) homopolymer, enabling conventional thermoplastic melt processing while preserving liquid-crystalline order and high mechanical rigidity [2]. This application is documented in Bayer patents for high-performance engineering plastics used in molded articles, filaments, fibers, and films.

Quote Request

Request a Quote for 3-Chloro-4-hydroxybenzoyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.